Synthesis Yield: Quantitative One-Step Protocol vs. Multi-Step Analogous Routes
The target compound is accessible in quantitative yield via a one-step adapted Vilsmeier reaction of 8-methylquinoline with trifluoroacetic anhydride, as reported in Molbank 2023 [1]. This represents a substantial simplification over the multi-step sequences required to access regioisomeric 2-trifluoroacetyl or 3-trifluoroacetyl quinoline derivatives, which typically involve C–H functionalization under transition-metal catalysis and proceed in yields of 40–85% depending on substrate [2]. The single-step, quantitative protocol eliminates intermediate purification steps entirely, directly reducing procurement cost, synthesis time, and waste generation.
| Evidence Dimension | Synthesis route step count and yield |
|---|---|
| Target Compound Data | 1 step, quantitative yield (adapted Vilsmeier conditions) |
| Comparator Or Baseline | 2-trifluoroacetylquinoline derivatives (C3–H trifluoroacetylation route): 3+ steps, 40–85% yield [2] |
| Quantified Difference | Step count reduced from ≥3 to 1; yield improved from 40–85% to near-quantitative |
| Conditions | 8-methylquinoline + TFAA, controlled conditions (Molbank 2023 M1654); comparators: C3–H trifluoroacetylation of quinolines/pyridines under transition-metal-free conditions (ACS Org. Lett. 2025) |
Why This Matters
For procurement, fewer synthetic steps and quantitative yield translate directly to lower cost-per-gram for the building block and reduced lead time for resupply.
- [1] Jaster, J. et al. One-Step Synthesis of 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one. Molbank 2023, 2023(2), M1654. View Source
- [2] C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones. ACS Org. Lett. 2025. DOI: 10.1021/acs.orglett.5c01350. View Source
